N-(2H-1,3,2-Benzodioxaphosphol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3,2-Benzodioxaphosphol-2-yl)acetamide is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by a ring structure that includes atoms of at least two different elements this compound is notable for its unique structure, which includes a benzodioxaphosphole ring fused with an acetamide group
Vorbereitungsmethoden
The synthesis of N-(2H-1,3,2-Benzodioxaphosphol-2-yl)acetamide typically involves the reaction of benzodioxaphosphole with acetamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
N-(2H-1,3,2-Benzodioxaphosphol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2H-1,3,2-Benzodioxaphosphol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2H-1,3,2-Benzodioxaphosphol-2-yl)acetamide involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
N-(2H-1,3,2-Benzodioxaphosphol-2-yl)acetamide can be compared with other similar compounds, such as:
Benzodioxaphosphole derivatives: These compounds share the benzodioxaphosphole ring structure but differ in the functional groups attached to the ring.
Acetamide derivatives: These compounds contain the acetamide group but may have different ring structures or substituents. The uniqueness of this compound lies in its specific combination of the benzodioxaphosphole ring with the acetamide group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
135626-05-0 |
---|---|
Molekularformel |
C8H8NO3P |
Molekulargewicht |
197.13 g/mol |
IUPAC-Name |
N-(1,3,2-benzodioxaphosphol-2-yl)acetamide |
InChI |
InChI=1S/C8H8NO3P/c1-6(10)9-13-11-7-4-2-3-5-8(7)12-13/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
SWBPJYHMVODOBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NP1OC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.